SB-3CT is a potent, selective, and mechanism-based inhibitor targeting the gelatinases Matrix Metalloproteinase-2 (MMP-2) and MMP-9. Its unique thiirane-based structure enables a 'suicide type' inhibition mechanism, where the enzyme's own catalytic activity transforms the inhibitor into a tightly-binding thiolate, providing prolonged and specific activity. This mode of action and its demonstrated ability to cross the blood-brain barrier (BBB) make it a critical tool for researchers requiring precise gelatinase inhibition, particularly in models of neurological disease and cancer metastasis where broad-spectrum MMP inhibitors have shown limited success or unacceptable side effects.
Standard MMP inhibitors like Marimastat and GM6001 are broad-spectrum agents that inhibit multiple MMP family members with low nanomolar potency, leading to potential off-target effects and a history of clinical trial failures due to musculoskeletal toxicity. SB-3CT circumvents this by design; its mechanism-based inhibition is catalyzed specifically by the target gelatinases (MMP-2/9), conferring high selectivity. This means SB-3CT provides a cleaner experimental window, minimizing confounding results from the inhibition of other MMPs like MMP-1 (collagenase) or MMP-3 (stromelysin). For in vivo studies, particularly in neurology, this selectivity is compounded by SB-3CT's proven ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain, a critical feature not assured with many generic inhibitors.
SB-3CT demonstrates potent inhibition of MMP-2 and MMP-9 with Ki values in the nanomolar range, while showing minimal activity against other key MMPs. Its inhibition constant (Ki) for MMP-1 (collagenase-1) is 206 µM and for MMP-3 (stromelysin-1) is 15 µM. In contrast, broad-spectrum inhibitors like GM6001 and Marimastat inhibit MMP-1, MMP-2, and MMP-9 with similarly high potency (Ki or IC50 values of 0.4-5 nM), making them non-selective. This high selectivity ratio makes SB-3CT a superior tool for isolating the specific roles of gelatinases without confounding activity against collagenases or stromelysins.
| Evidence Dimension | Inhibition Constant (Ki) / Selectivity Ratio |
| Target Compound Data | Ki vs MMP-1: 206,000 nM; Ki vs MMP-3: 15,000 nM; Ki vs MMP-9: ~400-600 nM |
| Comparator Or Baseline | GM6001 (Ki vs MMP-1: 0.4 nM; vs MMP-9: 0.2 nM). Marimastat (IC50 vs MMP-1: 5 nM; vs MMP-9: 3 nM) |
| Quantified Difference | SB-3CT is >37,000-fold more selective for MMP-9 over MMP-3 and >340,000-fold more selective for MMP-9 over MMP-1 compared to GM6001. |
| Conditions | Enzyme inhibition assays with purified human MMPs. |
This selectivity is critical for attributing observed effects directly to gelatinase inhibition, avoiding misleading data from off-target MMP inhibition common with broad-spectrum alternatives.
Unlike reversible, competitive inhibitors such as Marimastat and GM6001, SB-3CT is a mechanism-based or 'suicide' inhibitor. The thiirane ring of SB-3CT is opened by the catalytic action of MMP-2 or MMP-9, creating a highly potent, tightly-binding thiolate that effectively inactivates the enzyme. This covalent, slow-off-rate interaction provides a prolonged duration of action in vivo that is not solely dependent on the circulating half-life of the compound. This contrasts with traditional zinc-chelating hydroxamate inhibitors, which require sustained plasma concentrations for continued efficacy.
| Evidence Dimension | Mechanism of Action |
| Target Compound Data | Mechanism-based ('suicide') inhibition; enzyme-catalyzed self-inactivation. |
| Comparator Or Baseline | Reversible, competitive zinc chelation (e.g., Marimastat, GM6001). |
| Quantified Difference | Qualitative difference: Irreversible/slow-reversal vs. reversible binding. |
| Conditions | Biochemical and structural studies of enzyme-inhibitor interaction. |
For in vivo studies, the mechanism-based action may allow for less frequent dosing while maintaining effective target inhibition, reducing animal stress and improving therapeutic window.
A significant procurement differentiator for neurological research is SB-3CT's ability to cross the blood-brain barrier (BBB). Following intraperitoneal administration (25 mg/kg) in mice, SB-3CT is rapidly absorbed and distributed to the brain, reaching maximal levels within 10 minutes. The brain-to-plasma AUC ratio was calculated to be 0.68, indicating substantial CNS penetration. Brain concentrations of SB-3CT remained above the Ki for MMP-9 for at least 60 minutes. This pharmacokinetic profile enables its demonstrated in vivo efficacy, where it significantly reduces infarct volume in stroke models and prevents neuronal loss after traumatic brain injury (TBI).
| Evidence Dimension | Brain to Plasma AUC Ratio |
| Target Compound Data | 0.68 |
| Comparator Or Baseline | Many small molecules and early-generation MMP inhibitors exhibit poor BBB penetration. |
| Quantified Difference | Demonstrated high CNS penetration vs. assumed poor penetration for non-optimized compounds. |
| Conditions | Pharmacokinetic study in mice after a single 25 mg/kg i.p. dose. |
For any research targeting MMPs in the central nervous system, evidence of BBB penetration is a non-negotiable prerequisite, making SB-3CT a validated and reliable choice over compounds with unknown or poor CNS bioavailability.
For in vivo models of ischemic stroke, traumatic brain injury, or subarachnoid hemorrhage where the goal is to specifically inhibit MMP-9 and MMP-2 without affecting other MMPs. The proven BBB penetration and high selectivity of SB-3CT ensure that observed neuroprotective effects, such as reduced lesion volume and preservation of neuronal integrity, can be confidently attributed to gelatinase inhibition.
In preclinical cancer models where the specific contribution of MMP-2 and MMP-9 to tumor cell invasion, extravasation, and angiogenesis is being investigated. The selectivity of SB-3CT avoids the confounding variable of inhibiting MMP-1, which can have complex roles in the tumor microenvironment. Its use has been shown to potently inhibit liver metastasis in a mouse lymphoma model.
For experimental designs where prolonged inhibition of gelatinase activity is required and frequent re-administration of a reversible inhibitor is impractical. The mechanism-based inhibition of SB-3CT provides a sustained effect, making it suitable for longer-term studies on processes like tissue remodeling, wound healing, or chronic inflammation where gelatinases are implicated.
Irritant